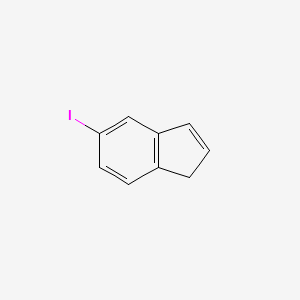

5-iodo-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Iodo-1H-indene derivatives involves a multi-step reaction with 2 steps: 1) sulfurated sodium borohydride in tetrahydrofuran at ambient temperature for 16 hours, and 2) 1.) NaNO2, 20% H2SO4, 2.) KI in H2O, with the flask in aluminium foil, stirring for 30 minutes .

Molecular Structure Analysis

The molecular formula of this compound is C8H6IN. It has an average mass of 243.044 Da and a mono-isotopic mass of 242.954483 Da .

Scientific Research Applications

Synthesis and Catalysis

5-Iodo-1H-indene derivatives play a pivotal role in organic synthesis. They are synthesized through various processes and serve as key intermediates for further chemical transformations. Khan and Wirth (2009) showcased the synthesis of 3-Iodo-1H-indene derivatives via iodonium-promoted 5-endo-dig carbocyclization, highlighting their potential for subsequent reactions as substrates and catalysts. Similarly, García-García et al. (2017) developed a method for preparing 3-iodoindene derivatives, emphasizing their utility in palladium-catalyzed cross-coupling reactions and iodine-lithium exchange processes. These studies underline the significance of this compound derivatives in constructing complex organic molecules, offering versatile pathways for chemical synthesis (Khan & Wirth, 2009) (García-García et al., 2017).

Molecular Structure and Vibrational Study

Investigating the molecular structure and vibrational properties of compounds related to this compound provides insights into their reactivity and physical properties. Prasad et al. (2010) conducted a comprehensive study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory calculations. Their research delves into the equilibrium geometries, harmonic frequencies, and frontier orbital energy gaps of these molecules, contributing to our understanding of their chemical behavior and potential applications in various fields (Prasad et al., 2010).

Biochemical and Medicinal Applications

The structural analogs of this compound exhibit potential in biochemical and medicinal applications. For instance, Disli et al. (2018) designed and synthesized a series of compounds based on the 1H-indene structure, evaluating them as multi-potent anti-Alzheimer drug candidates. The o-iodo substituent in these compounds displayed significant inhibitory effects on the acetyl cholinesterase enzyme, a key target in Alzheimer's disease treatment (Disli et al., 2018).

Environmental and Ecotoxicological Studies

The environmental impact and ecotoxicological properties of indene derivatives, including those related to this compound, are of significant interest. Huo et al. (2023) explored the cytotoxicity and oxidative stress effects of indene on the coelomocytes of earthworms. Their study offers valuable insights into the toxicological effects of such compounds on soil organisms, contributing to our understanding of their environmental implications (Huo et al., 2023).

Safety and Hazards

The safety data sheet for a related compound, 5-Iodoindole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods for 5-Iodo-1H-indene and exploring its potential applications in various fields.

Properties

IUPAC Name |

5-iodo-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZTUQLKJSBGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2667886.png)

![5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2667891.png)

![4-({[3-(methylsulfanyl)phenyl]amino}methyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2667894.png)

![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)

![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)

![[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2667907.png)

![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)